Cas no 81328-62-3 (1-Cyclopentene-1-methanol,2-methyl-)

1-Cyclopentene-1-methanol,2-methyl- is a functionalized cyclopentene derivative with a hydroxymethyl group at the 1-position and a methyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and specialty materials. Its cyclic structure and reactive hydroxyl group enable further derivatization, including oxidation, esterification, or etherification. The methyl group enhances steric and electronic properties, influencing selectivity in catalytic reactions. Suitable for use in controlled environments, it offers synthetic flexibility for constructing complex molecular architectures. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
1-Cyclopentene-1-methanol,2-methyl- structure
81328-62-3 structure
Product Name:1-Cyclopentene-1-methanol,2-methyl-
CAS No:81328-62-3
MF:C7H12O
MW:112.169582366943
CID:730636
PubChem ID:157754
Update Time:2025-06-13

1-Cyclopentene-1-methanol,2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopentene-1-methanol,2-methyl-
    • (2-methylcyclopenten-1-yl)methanol
    • 1-Cyclopentene-1-methanol, 2-methyl-
    • (2-methylcyclopent-1-en-1-yl)methanol
    • (2-methyl-1-cyclopentenyl)-methanol
    • 81328-62-3
    • EN300-7596980
    • SCHEMBL754863
    • DTXSID80231057
    • Inchi: 1S/C7H12O/c1-6-3-2-4-7(6)5-8/h8H,2-5H2,1H3
    • InChI Key: PQZJWHWAQRLZFE-UHFFFAOYSA-N
    • SMILES: OCC1=C(C)CCC1

Computed Properties

  • Exact Mass: 112.089
  • Monoisotopic Mass: 112.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.962
  • Boiling Point: 183.5°C at 760 mmHg
  • Flash Point: 76.4°C
  • Refractive Index: 1.488

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1-Cyclopentene-1-methanol,2-methyl- Related Literature

Additional information on 1-Cyclopentene-1-methanol,2-methyl-

Recent Advances in the Study of 1-Cyclopentene-1-methanol,2-methyl- (CAS: 81328-62-3) in Chemical Biology and Pharmaceutical Research

The compound 1-Cyclopentene-1-methanol,2-methyl- (CAS: 81328-62-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound, characterized by its cyclopentene backbone and methyl-substituted methanol group, has shown promise as a building block for more complex molecules in medicinal chemistry.

Recent studies have explored the synthetic pathways for 1-Cyclopentene-1-methanol,2-methyl-, with particular emphasis on optimizing yield and purity. A 2023 publication in the *Journal of Organic Chemistry* detailed a novel catalytic method that significantly improves the efficiency of its synthesis, reducing byproduct formation and enhancing scalability. This advancement is critical for its potential industrial applications, particularly in the production of chiral intermediates for pharmaceuticals. The study also highlighted the compound's stability under various conditions, making it a versatile candidate for further chemical modifications.

In the realm of biological activity, preliminary investigations have revealed that 1-Cyclopentene-1-methanol,2-methyl- exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. A study published in *Bioorganic & Medicinal Chemistry Letters* demonstrated its potential as a lead compound for developing anti-inflammatory agents. The researchers utilized molecular docking simulations to predict its binding affinity to cyclooxygenase-2 (COX-2), a key target in inflammation. While the results were promising, further in vitro and in vivo studies are required to validate these findings and explore its mechanism of action.

Another area of interest is the compound's role in asymmetric synthesis. Its chiral center makes it a valuable scaffold for constructing enantiomerically pure compounds, which are often required in drug development to avoid off-target effects. A 2022 study in *Tetrahedron* showcased its use in the synthesis of prostaglandin analogs, highlighting its utility in creating complex, biologically active molecules. The researchers noted that the methyl group at the 2-position enhances the stereoselectivity of subsequent reactions, a feature that could be leveraged in designing more efficient synthetic routes.

Despite these advancements, challenges remain in fully harnessing the potential of 1-Cyclopentene-1-methanol,2-methyl-. For instance, its solubility in aqueous solutions is limited, which could hinder its application in biological systems. Recent work published in *Chemical Communications* addressed this issue by derivatizing the compound with hydrophilic groups, improving its bioavailability without compromising its activity. This approach opens new avenues for its use in drug delivery systems and other biomedical applications.

In conclusion, 1-Cyclopentene-1-methanol,2-methyl- (CAS: 81328-62-3) represents a promising candidate in chemical biology and pharmaceutical research. Its synthetic versatility, potential biological activity, and applicability in asymmetric synthesis make it a compound of significant interest. Future research should focus on expanding its therapeutic applications, optimizing its physicochemical properties, and exploring its interactions with biological targets. As the field progresses, this compound may well become a cornerstone in the development of novel therapeutics and synthetic methodologies.

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